

# Application Notes and Protocols for Phase I/II Clinical Trials of Upacicalcet

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Upacicalcet sodium*

CAS No.: 2052969-18-1

Cat. No.: B13920363

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These application notes and protocols provide a comprehensive framework for the design and conduct of Phase I and Phase II clinical trials for Upacicalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.

## Application Notes

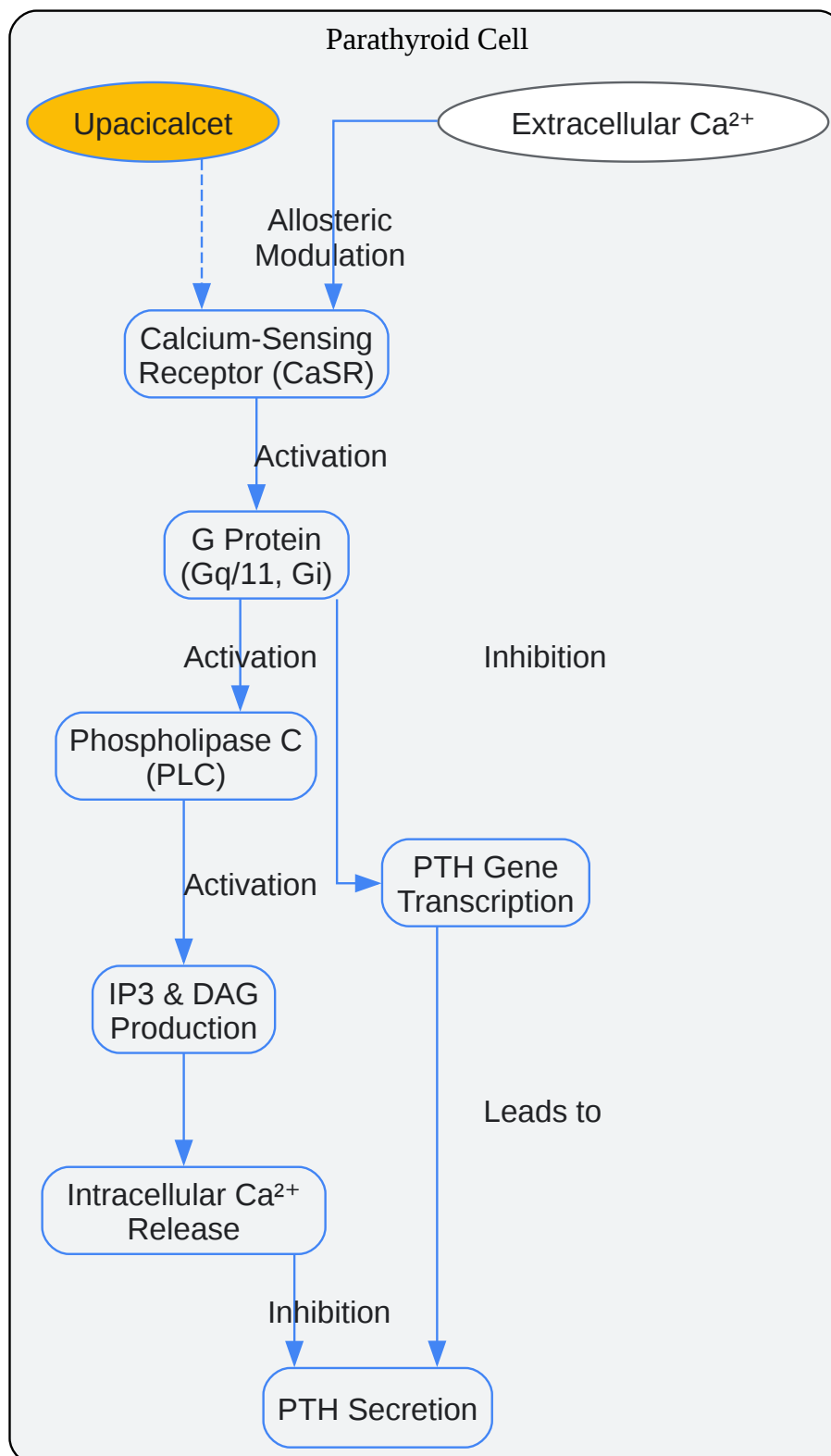
### Introduction to Upacicalcet

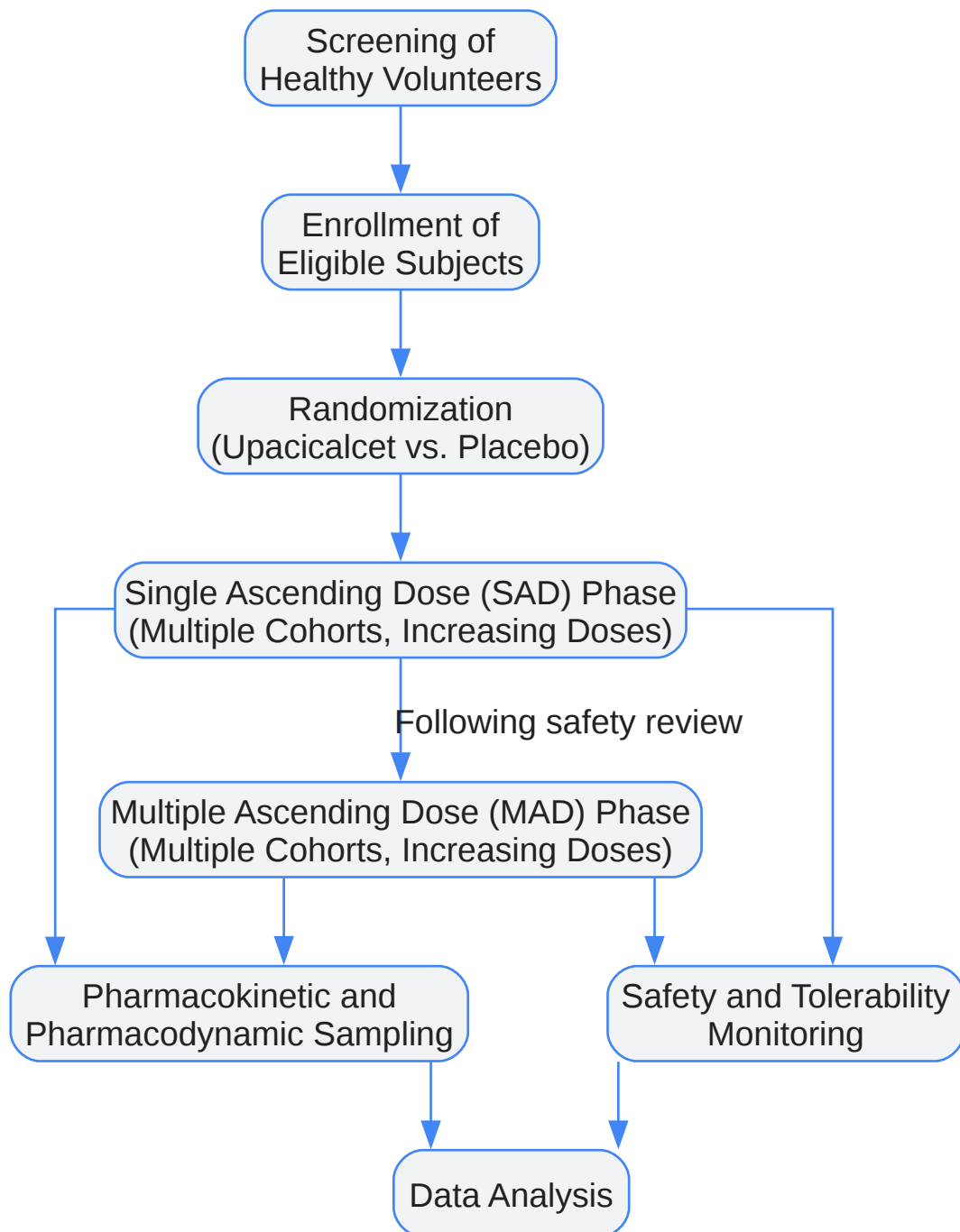
Upacicalcet is a small-molecule calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively suppresses the secretion of parathyroid hormone (PTH).[1][3] This mechanism of action helps to manage SHPT, a common and serious complication of CKD characterized by elevated PTH levels, which can lead to bone disease and cardiovascular complications.[3] Upacicalcet is administered intravenously, which may offer advantages in patient adherence and bioavailability compared to oral calcimimetics. Preclinical studies in rat models of SHPT have demonstrated that Upacicalcet effectively

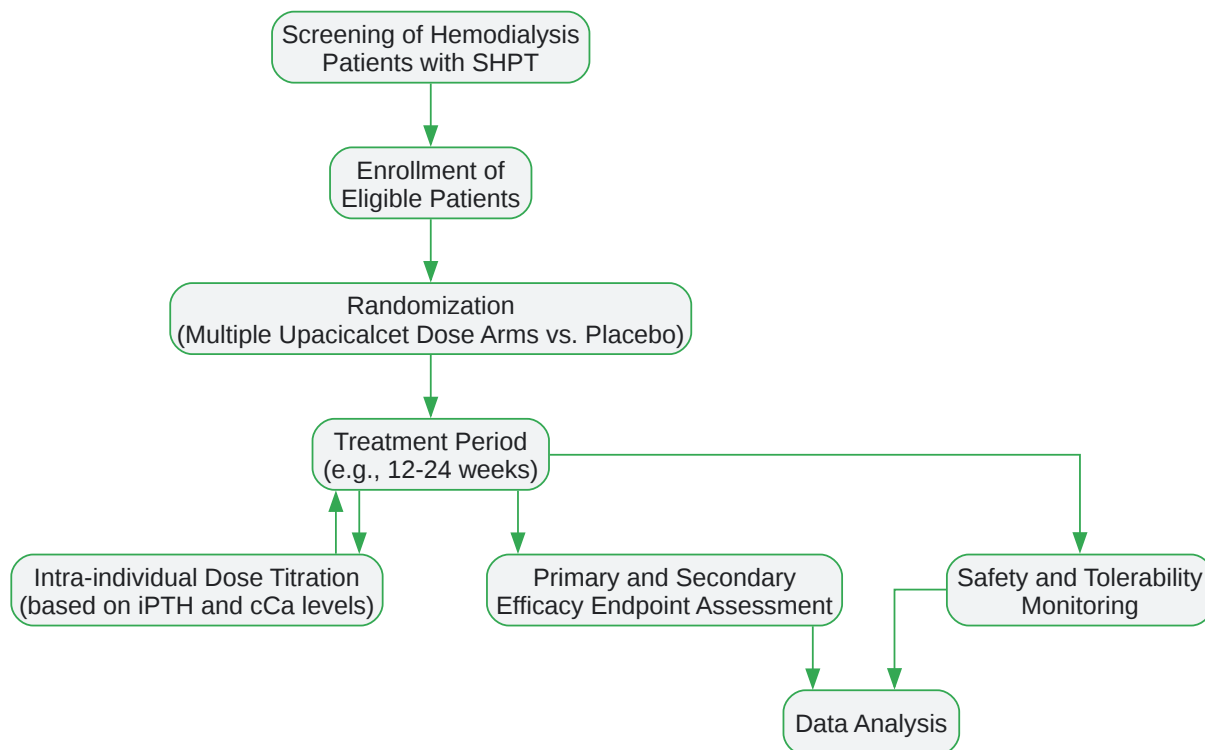
reduces serum PTH levels, inhibits parathyroid hyperplasia, and prevents vascular calcification and bone disorders.

## Mechanism of Action Signaling Pathway

Upacicalcet targets the CaSR, a G protein-coupled receptor, on parathyroid cells. Its binding to an allosteric site on the receptor, distinct from the calcium-binding site, enhances the receptor's sensitivity to extracellular calcium. This amplified signaling cascade leads to a reduction in PTH synthesis and secretion.







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## References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [2. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. What is the mechanism of Upacicalcet Sodium Hydrate? \[synapse.patsnap.com\]](#)
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